BMS 599626 二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

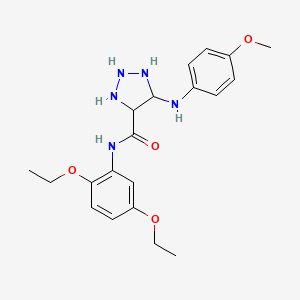

BMS 599626 dihydrochloride is a potent and selective EGFR and ErbB2 inhibitor . It also inhibits HER4 . The IC50 values for EGFR and ErbB2 are 22 nM and 32 nM respectively . It inhibits EGFR and ErbB2 with 100-fold greater potency than MEK and Lck . It is an antiproliferative agent in vitro and anti-tumorigenic agent in vivo .

Molecular Structure Analysis

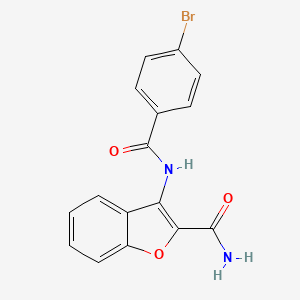

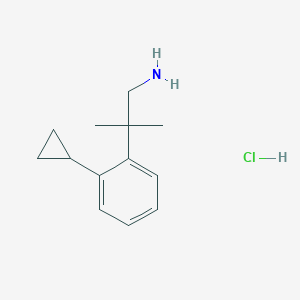

The molecular weight of BMS 599626 dihydrochloride is 603.48 . The chemical formula is C27H27FN8O3.2HCl . The InChI code is 1S/C27H27FN8O3.2ClH/c1-17-23 (34-27 (37)39-15-22-14-38-8-7-29-22)13-36-25 (17)26 (30-16-32-36)33-21-5-6-24-19 (10-21)11-31-35 (24)12-18-3-2-4-20 (28)9-18;;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3, (H,34,37) (H,30,32,33);2*1H/t22-;;/m0…/s1 .Physical And Chemical Properties Analysis

The molecular weight of BMS 599626 dihydrochloride is 603.48 . The chemical formula is C27H27FN8O3.2HCl . It is soluble to 5 mM in water with gentle warming and to 100 mM in DMSO .科学研究应用

BMS 599626 Dihydrochloride: A Comprehensive Analysis of Scientific Research Applications

1. Antitumor Activity in HER1/HER2 Overexpressed Tumor Models BMS 599626 dihydrochloride is primarily used in the study of antitumor effects on tumor models that overexpress HER1 or HER2. It inhibits the kinase activity of these receptors by competing with ATP-binding sites, effectively blocking downstream signaling pathways and heterodimer formation of HER1 and HER2 .

2. Kinase Inhibition for Targeted Cancer Therapy As a potent inhibitor of the kinase activity of HER1 (IC50=20 nmol/L) and HER2 (IC50=30 nmol/L), BMS 599626 dihydrochloride serves as a valuable tool in targeted cancer therapy research. Its ability to selectively inhibit these kinases makes it a candidate for developing treatments for cancers where these receptors are implicated .

Research on Drug Resistance Mechanisms: BMS 599626 dihydrochloride can be used to investigate mechanisms of drug resistance in cancer cells, particularly those related to mutations or overexpression of HER family receptors. Understanding these mechanisms can lead to the development of more effective therapeutic strategies .

4. Pharmacological Studies on Receptor Tyrosine Kinases This compound is also useful in pharmacological studies aimed at understanding the role of receptor tyrosine kinases (RTKs) in various biological processes and diseases. By inhibiting specific RTKs, researchers can dissect their functions and interactions .

Development of Combination Therapies: Research involving BMS 599626 dihydrochloride includes exploring combination therapies where it is used alongside other anticancer agents. This approach aims to enhance therapeutic efficacy and overcome resistance .

Preclinical Model Development: The compound aids in the development of preclinical models that mimic human cancers with HER1/HER2 overexpression. These models are crucial for testing new drugs and understanding cancer biology .

Signaling Pathway Analysis: BMS 599626 dihydrochloride is instrumental in analyzing signaling pathways involving HER receptors, which are key in cell growth and survival. Disrupting these pathways can provide insights into potential points of intervention for cancer treatment .

Investigating Tumor Microenvironment Interactions: Finally, this compound helps study how tumor cells interact with their microenvironment, particularly how HER receptors influence these interactions. Such research could reveal new targets within the tumor microenvironment for therapeutic intervention .

作用机制

Target of Action

BMS 599626 dihydrochloride primarily targets the HER1 and HER2 kinases in the human epidermal growth factor receptor (HER) family . The IC50 values for HER1 and HER2 are 20 nmol/L and 30 nmol/L, respectively . These receptors play a crucial role in cell growth and proliferation .

Mode of Action

BMS 599626 dihydrochloride inhibits the kinase activity of HER1 and HER2 by competing with their ATP-binding sites . This competition prevents the phosphorylation of these receptors, thereby inhibiting their activity . Furthermore, BMS 599626 dihydrochloride can block the formation of heterodimers between HER1 and HER2, which inhibits the downstream signaling pathway .

Biochemical Pathways

The inhibition of HER1 and HER2 kinases by BMS 599626 dihydrochloride affects the downstream signaling pathways associated with these receptors . These pathways are crucial for cell growth and proliferation . By blocking the formation of HER1 and HER2 heterodimers, BMS 599626 dihydrochloride disrupts the signaling pathways that drive tumor growth .

Pharmacokinetics

It is known to be an orally bioavailable inhibitor , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

BMS 599626 dihydrochloride inhibits the proliferation of tumor cells that depend on HER1 and/or HER2 . It has been shown to have antitumor activity in models that overexpress HER1, as well as in models that have HER2 gene amplification or overexpression . There is a good correlation between the inhibition of receptor signaling and antitumor activity .

Action Environment

属性

IUPAC Name |

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27FN8O3.2ClH/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18;;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33);2*1H/t22-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHKFWSXLCGMNF-IKXQUJFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29Cl2FN8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BMS 599626 dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Quinolin-8-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2932022.png)

![2-chloro-N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2932026.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![Benzo[d]thiazol-2-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2932034.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2932040.png)